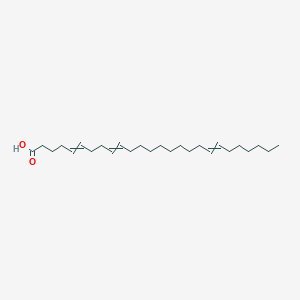

Hexacosa-5,9,19-trienoic acid

Description

Structure

2D Structure

Properties

CAS No. |

59708-89-3 |

|---|---|

Molecular Formula |

C26H46O2 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

hexacosa-5,9,19-trienoic acid |

InChI |

InChI=1S/C26H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8,17-18,21-22H,2-6,9-16,19-20,23-25H2,1H3,(H,27,28) |

InChI Key |

AVXZCQUJHUWUHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC=CCCC=CCCCC(=O)O |

Origin of Product |

United States |

Biological Integration and Metabolic Transformations

Contribution to Membrane Fluidity and Cellular Function (General VLCFA Role)

Very-long-chain fatty acids are integral components of cellular membranes, primarily as constituents of phospholipids and sphingolipids. adrenoleukodystrophy.infonih.gov Their unique structure, characterized by a long carbon chain, significantly influences the biophysical properties of membranes. The length and degree of unsaturation of the fatty acyl chains within membrane lipids are critical determinants of membrane fluidity. nih.gov While saturated VLCFAs tend to decrease membrane fluidity, providing a more ordered and rigid structure, the introduction of double bonds, as seen in unsaturated VLCFAs like this compound, generally increases membrane fluidity. nih.govwikipedia.org This is because the 'kinks' created by the double bonds disrupt the tight packing of the lipid chains. wikipedia.org

This modulation of membrane fluidity is crucial for a variety of cellular functions. adrenoleukodystrophy.infonih.gov Proper membrane viscosity is essential for the rotation and diffusion of proteins and other biomolecules within the membrane, thereby affecting their functions. wikipedia.org VLCFAs are also vital for the formation and maintenance of specialized membrane structures and permeability barriers, such as the myelin sheath that insulates nerve fibers. adrenoleukodystrophy.infonih.gov The incorporation of VLCFAs into membrane lipids can alter membrane thickness and curvature, influencing processes like vesicle trafficking and cell signaling.

Furthermore, VLCFAs are involved in intracellular traffic to the vacuole and the maturation of endosomes. mdpi.comconsensus.app They are predominantly found in sphingolipids, which play a role in these vacuolar trafficking pathways. mdpi.com The inhibition of VLCFA synthesis has been shown to impact the distribution of key signaling molecules like phosphatidylinositol-3-phosphate (PI3P) between different endosomal compartments. mdpi.comconsensus.app

Antimicrobial Activity in Research Models (referencing similar very long-chain unsaturated fatty acids)

Unsaturated fatty acids, particularly those with long chains, have demonstrated notable antimicrobial properties. asm.orgnih.govfrontiersin.org Research indicates that these fatty acids can inhibit the growth of various pathogenic bacteria, with a more pronounced effect often observed against Gram-positive bacteria. asm.orgnih.govoup.com

Inhibition of Bacterial Growth (e.g., Gram-positive bacteria in vitro)

Studies on long-chain unsaturated fatty acids have shown their ability to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. asm.orgnih.gov The antimicrobial activity of these fatty acids often increases with the length of the carbon chain and the degree of unsaturation. nih.gov The proposed mechanism for this inhibition involves the disruption of the bacterial cell membrane. asm.org The insertion of these fatty acids into the lipid bilayer can lead to increased membrane permeability, pore formation, and ultimately, cell death. asm.org For instance, the marine-derived fatty acid (Z)-13-methyltetra-4-decenoic acid was found to rapidly destabilize the cell membrane of Bacillus subtilis by inducing pore formation. asm.org

It is important to note that the effectiveness of these fatty acids can be influenced by experimental conditions and the specific bacterial species. nih.gov Some bacteria have also developed mechanisms to counteract the effects of these fatty acids. oup.com

Modulation of Cellular Enzymes (e.g., Topoisomerase I inhibition)

Beyond direct membrane disruption, some unsaturated fatty acids have been shown to inhibit the activity of essential bacterial enzymes. One such target is topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.gov Studies have revealed that certain cis-unsaturated fatty acids can strongly inhibit topoisomerase I. nih.gov The inhibitory potency is dependent on the carbon chain length and the position of the double bond. nih.gov For example, petroselinic acid and vaccenic acid, both C18:1 unsaturated fatty acids, were identified as potent inhibitors of topoisomerase I. nih.gov The mechanism of inhibition appears to be direct interaction with the enzyme in a noncompetitive manner, without intercalating into the DNA. nih.gov

Antiproliferative Effects on In Vitro Cell Lines (referencing related unsaturated fatty acids from marine sources)

Unsaturated fatty acids derived from marine organisms have garnered significant attention for their potential antiproliferative effects on various cancer cell lines. mdpi.comcsic.esnih.gov These compounds have been shown to inhibit the growth and induce apoptosis (programmed cell death) in tumor cells in vitro. mdpi.com

For example, marine oils rich in ω-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have demonstrated the ability to significantly reduce the metabolism, proliferation, and viability of neuroblastoma cells. mdpi.com Similarly, a fatty acid-containing fraction from the Persian Gulf sponge Axinella sinoxea was found to be active against the HT-29 human colon cancer cell line. nih.govnih.gov

Mechanistic Hypotheses for Observed Cellular Selectivity

A key observation in the study of marine-derived unsaturated fatty acids is their selective cytotoxicity towards cancer cells, with minimal effects on normal, non-tumoral cells. asm.orgmdpi.comnih.govnih.gov Several hypotheses have been proposed to explain this selectivity.

One hypothesis centers on the differential metabolism and signaling pathways in cancer cells. For instance, some ω-3 PUFAs are thought to trigger cell cycle arrest and downregulate the expression of proteins essential for cell proliferation, such as cyclin-dependent kinase 2 (CDK2) and cyclin E, in tumor cells. mdpi.com Another proposed mechanism involves the induction of apoptosis through a mitochondrial-dependent pathway. researchgate.net

The composition of the cell membrane may also play a role. Cancer cell membranes can have altered lipid compositions compared to normal cells, which might make them more susceptible to the disruptive effects of certain fatty acids. Furthermore, the expression of specific fatty acid receptors on immune cells and cancer cells could mediate their differential responses. frontiersin.org For example, the activation of certain free fatty acid receptors can induce the release of cytokines that have anti-tumor effects. frontiersin.org The observation that a fatty acid fraction from Axinella sinoxea was inactive against normal fibroblast cells while being cytotoxic to cancer cells supports the notion of cellular selectivity. nih.govnih.gov

Immunomodulatory Potential (General VLCFA Class)

Very-long-chain fatty acids are emerging as important modulators of the immune system. frontiersin.orgnih.govmdpi.com They can influence the function of various immune cells, including macrophages, neutrophils, and T-cells, and thereby regulate inflammatory responses. nih.govfrontiersin.org

Saturated VLCFAs have been shown to prime human macrophages for inflammation and increase the expression of factors involved in chemotaxis and invasion. nih.gov They can provoke pro-inflammatory responses through scavenger receptor CD36-mediated uptake, leading to the activation of the JNK signaling pathway and the release of pro-inflammatory mediators. nih.gov

On the other hand, certain unsaturated VLCFAs, particularly the omega-3 polyunsaturated fatty acids (PUFAs) like EPA and DHA, are known for their anti-inflammatory effects. frontiersin.orgnih.gov They can dampen immunity and alter pathogen clearance, which can be beneficial in chronic inflammatory conditions but may be detrimental during acute infections. nih.govtypeset.io These fatty acids can modulate the production of inflammatory mediators and influence the polarization of macrophages towards an anti-inflammatory M2 phenotype. frontiersin.org The immunomodulatory effects of VLCFAs are complex and depend on the specific fatty acid, the type of immune cell, and the inflammatory context. frontiersin.org

Chromatographic Separation:the Complex Mixture of Extracted and Derivatized Lipids is then Separated Using Chromatographic Techniques.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for the separation and quantification of FAMEs. The separation is based on the boiling points and polarity of the compounds, allowing for the resolution of fatty acids with different chain lengths and degrees of unsaturation. pressbooks.pub

Liquid Chromatography (LC): Reversed-phase LC is widely used in lipidomics, separating lipids based on their hydrophobicity. This technique, when coupled with high-resolution mass spectrometry (HRMS), allows for the separation and identification of a vast array of lipid species. nih.gov For very-long-chain fatty acids, specialized columns and optimized gradients are necessary to achieve good resolution.

Mass Spectrometry Detection and Quantification:mass Spectrometry is the Cornerstone of Modern Lipidomics, Offering High Sensitivity and Selectivity.

Tandem Mass Spectrometry (MS/MS): Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers are the gold standard for targeted quantification. aocs.org These methods offer exceptional sensitivity and specificity by monitoring a specific precursor ion and a characteristic fragment ion for the analyte of interest.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements, which aids in the confident identification of lipids and can be used for both targeted and untargeted quantitative studies. nih.gov

Data Analysis and Interpretation:the Final Step Involves Processing the Raw Data to Identify and Quantify the Lipid Species. Specialized Software is Used to Integrate Chromatographic Peaks, Perform Calibration, and Normalize the Data Against the Internal Standards. the Resulting Quantitative Data Can then Be Used to Compare Lipid Profiles Across Different Biological Samples and Conditions, Providing Insights into the Metabolic Pathways Involving Hexacosa 5,9,19 Trienoic Acid.

Table 2: Key Methodologies in Quantitative Lipidomics for Fatty Acyl Chain Analysis

| Step | Methodology | Purpose | Key Considerations |

| Extraction | Liquid-Liquid Extraction (e.g., Folch) | Isolate total lipids from the biological matrix. | Use of appropriate internal standards for normalization. |

| Hydrolysis | Saponification (e.g., with KOH/Methanol) | Release fatty acyl chains from complex lipids. | Prevention of oxidation of polyunsaturated fatty acids. |

| Derivatization | Esterification (e.g., to FAMEs) | Enhance volatility and ionization efficiency. | Ensure complete reaction and removal of excess reagent. |

| Separation | GC-MS or LC-MS/MS | Separate individual fatty acid species. | Optimization of chromatographic conditions for VLC-PUFAs. |

| Quantification | SRM/MRM or HRMS | Detect and quantify specific fatty acids with high sensitivity and selectivity. | Development of a calibration curve with appropriate standards. |

By employing these advanced analytical methodologies, researchers can accurately quantify Hexacosa-5,9,19-trienoic acid in various biological samples, which is essential for elucidating its biological significance and its role in health and disease.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Hexacosa-5,9,19-trienoic acid from complex biological lipid extracts and for preparing it for subsequent detailed analysis.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of fatty acids. For very-long-chain fatty acids like this compound, reversed-phase HPLC is particularly effective. The separation principle relies on the hydrophobicity of the fatty acids; longer carbon chains and fewer double bonds result in longer retention times on a nonpolar stationary phase, such as C18. jsbms.jp

To enhance detection, especially when using UV or fluorescence detectors, fatty acids are often derivatized. researchgate.netnih.gov A common derivatization agent is 9-anthryldiazomethane, which adds a fluorescent tag to the carboxylic acid group, allowing for highly sensitive detection. nih.gov The separation of complex mixtures can be achieved using two C18 columns connected in series and a gradient elution program with a mobile phase consisting of acetonitrile, methanol, and water. nih.gov This methodology allows for the baseline separation of a wide range of fatty acids, enabling the isolation of specific species like this compound for further analysis.

Table 1: Representative HPLC Parameters for VLCPUFA Separation

| Parameter | Description |

|---|---|

| Column | Dual Reversed-Phase C18 (e.g., Waters Symmetry® C18) nih.govnih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol/Water nih.gov |

| Derivatization | Pre-column with a fluorescent agent (e.g., 9-anthryldiazomethane) nih.gov |

| Detection | Fluorescence Detector (Ex: 365 nm, Em: 412 nm) nih.gov or Refractive Index (RI) nih.gov |

| Benefit | High-resolution separation of individual fatty acid species from complex mixtures. jsbms.jpnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the quantitative and compositional analysis of fatty acids within a sample. Due to their low volatility, fatty acids, including this compound, must first be converted into more volatile ester derivatives. nih.govyoutube.com The most common derivatization method is the formation of fatty acid methyl esters (FAMEs). nih.gov The process involves hydrolysis of lipids to free the fatty acids, followed by esterification, for example, with boron trifluoride in methanol. youtube.com

Once derivatized, the FAME mixture is injected into the GC, where the compounds are separated based on their boiling points and polarity as they pass through a capillary column. Very-long-chain fatty acids can be effectively analyzed using this method. nih.gov The mass spectrometer then detects the eluting FAMEs, providing both mass information for identification and peak area data for quantification. youtube.com The resulting chromatogram reveals the relative abundance of each fatty acid in the original sample. For enhanced sensitivity with certain mass spectrometers, derivatization with reagents like pentafluorobenzyl (PFB) bromide can be employed, particularly for analysis using negative chemical ionization. nih.govresearchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is indispensable for the structural elucidation of fatty acids, providing precise molecular weight determination and detailed fragmentation data that can reveal the locations of double bonds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structure Elucidation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing lipids, including VLCPUFAs. rsc.orgnih.gov In ESI-MS, ions are generated directly from a solution, which minimizes fragmentation during the ionization process and typically produces intact molecular ions (e.g., [M-H]⁻ in negative ion mode). This allows for the accurate determination of the molecular weight of this compound.

For deeper structural analysis, tandem mass spectrometry (MS/MS) is employed. The molecular ion of the fatty acid is isolated and then fragmented through collision-induced dissociation (CID). rsc.orgnih.gov While CID of fatty acid carboxylates can be challenging for pinpointing double bond locations, the fragmentation patterns can still provide valuable structural information. nih.gov The use of derivatization to introduce a charged group can improve ionization efficiency and lead to more informative fragmentation spectra. researchgate.net

Atmospheric Pressure Chemical Ionization Liquid Chromatography-Mass Spectrometry (LC-MS/APCI) for Very Long-Chain Unsaturated Fatty Acids

Atmospheric Pressure Chemical Ionization (APCI) is another effective ionization technique that interfaces well with liquid chromatography for the analysis of less polar compounds like fatty acids. researchgate.netcreative-proteomics.com LC-MS with APCI has been successfully used to identify a wide array of very-long-chain polyunsaturated fatty acids, including those with up to 40 carbons, from natural sources like freshwater crustaceans. nih.gov

In this method, the LC eluent is sprayed into a heated vaporizer, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules. This technique is robust and less susceptible to matrix effects than ESI. researchgate.net For VLCPUFAs like this compound, LC-MS/APCI can provide clear mass spectra, often showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which confirms the molecular weight. The combination of LC separation with APCI-MS detection has enabled the identification of over 50 different VLCPUFAs in complex biological samples, demonstrating its power for novel fatty acid discovery. nih.gov

Electron-Activated Dissociation (EAD) Mass Spectrometry for Double Bond and Hydroxyl Group Position Determination in Structural Lipidomics

Determining the exact position of double bonds is a significant challenge in lipidomics. Electron-Activated Dissociation (EAD) is an advanced fragmentation technique in mass spectrometry that provides unambiguous localization of double bonds within a fatty acid chain. Unlike conventional collision-induced dissociation (CID), which often results in ambiguous fragments, EAD generates diagnostic fragment ions by cleaving bonds adjacent to the double bond locations.

When applied to this compound, the EAD spectrum would produce a series of radical fragment ions. The specific cleavages at the C5-C6, C9-C10, and C19-C20 positions would generate a unique fingerprint of fragment ions, allowing for the definitive assignment of the double bonds to positions 5, 9, and 19. This level of detail is crucial for distinguishing between isomers and for the complete structural characterization of novel fatty acids. EAD provides rich fragmentation information, making it an invaluable tool for in-depth structural lipidomics.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 9-anthryldiazomethane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules, including complex lipids like this compound. By providing detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, NMR allows for the precise determination of a fatty acid's carbon chain length, the number and position of double bonds, and their stereochemistry (cis or trans).

For a molecule such as this compound, a complete structural confirmation would involve a suite of NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of hydrogen atoms present in the molecule. Key expected signals for this compound would include:

Olefinic Protons: The protons directly attached to the double bond carbons (-CH=CH-) are expected to resonate in the downfield region of the spectrum, typically between 5.3 and 5.5 ppm. The multiplicity and coupling constants of these signals are crucial for determining the cis or trans geometry of the double bonds. Cis couplings are typically smaller (around 10-12 Hz) compared to trans couplings (around 14-16 Hz).

Allylic and Bis-allylic Protons: Protons on the carbon atoms adjacent to the double bonds (allylic) and those situated between two double bonds (bis-allylic) appear at characteristic chemical shifts. Allylic protons (-CH₂-CH=) typically resonate around 2.0-2.3 ppm, while bis-allylic protons (=CH-CH₂-CH=) are further downfield, around 2.7-2.8 ppm, due to the influence of two double bonds.

Aliphatic Protons: The protons of the saturated methylene (B1212753) groups (-CH₂-) in the long alkyl chain will produce a large, overlapping signal complex in the region of 1.2-1.6 ppm.

Terminal Methyl Protons: The protons of the terminal methyl group (-CH₃) will appear as a triplet at approximately 0.9 ppm.

α- and β-Methylene Protons: The methylene groups adjacent to the carboxylic acid group (α-CH₂ and β-CH₂) will be shifted downfield due to the electron-withdrawing effect of the carboxyl group, appearing around 2.2-2.4 ppm and 1.6-1.7 ppm, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the key signals would be:

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) will be the most downfield signal, typically appearing around 175-180 ppm.

Olefinic Carbons: The carbons of the double bonds (-C=C-) will resonate in the region of 120-135 ppm. The precise chemical shifts can provide additional confirmation of the double bond positions and geometry.

Aliphatic Carbons: The carbons of the long methylene chain will appear in the range of 20-35 ppm.

Terminal Methyl Carbon: The final carbon of the alkyl chain will have a characteristic signal at approximately 14 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning these signals. COSY spectra reveal proton-proton coupling networks, allowing for the connection of adjacent protons along the fatty acid chain. HSQC spectra correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (C1) | - | ~179 |

| α-Methylene (C2) | ~2.35 (t) | ~34 |

| β-Methylene (C3) | ~1.63 (quint) | ~25 |

| Methylene (C4) | ~2.05 (q) | ~27 |

| Olefinic (C5, C6) | ~5.35 (m) | ~129-130 |

| Allylic (C7) | ~2.05 (q) | ~27 |

| Methylene (C8) | ~2.05 (q) | ~27 |

| Olefinic (C9, C10) | ~5.35 (m) | ~129-130 |

| Bis-allylic (C11-C18) | ~2.77 (t) | ~26 |

| Olefinic (C19, C20) | ~5.35 (m) | ~129-130 |

| Allylic (C21) | ~2.05 (q) | ~27 |

| Methylene (C22-C25) | ~1.2-1.4 (m) | ~29-32 |

| Terminal Methyl (C26) | ~0.88 (t) | ~14 |

Note: Predicted values are based on general fatty acid NMR data. Actual experimental values may vary. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, quint = quintet, m = multiplet).

Quantitative Lipidomics Approaches for Fatty Acyl Chain Analysis in Biological Samples

Quantitative lipidomics aims to measure the absolute or relative abundance of lipid species within a biological system. This is crucial for understanding the metabolic fate and physiological roles of specific fatty acids like this compound. Given its status as a very-long-chain polyunsaturated fatty acid (VLC-PUFA), its analysis in complex biological matrices such as plasma, tissues, or cells presents unique challenges that necessitate sophisticated analytical workflows. nih.govoregonstate.edu

A typical quantitative lipidomics workflow for analyzing a specific fatty acyl chain like that of this compound involves several key stages:

Future Research Trajectories and Theoretical Frameworks

Elucidating Novel Enzymatic Systems and Metabolic Networks in Unique Organisms

The biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) like hexacosa-5,9,19-trienoic acid involves a series of enzymatic reactions, primarily catalyzed by elongases and desaturases. researchgate.netd-nb.infocsic.es In aquatic ecosystems, particularly within marine invertebrates, a remarkable diversity of these enzymes exists, enabling the production of a wide array of fatty acid structures. researchgate.netd-nb.inforesearchgate.net Recent research has challenged the long-held belief that marine microbes are the primary producers of omega-3 LC-PUFAs, revealing that many invertebrates possess the necessary enzymatic machinery for their de novo synthesis. researchgate.netcsic.es

The identification of novel fatty acid elongases from various organisms, including algae, fish, and sea squirts, has been a significant step forward. nih.gov These enzymes exhibit specificity for elongating particular fatty acid substrates, a crucial step in the pathway leading to VLC-PUFAs. For instance, some elongases are specific for C18-PUFAs, while others act on C20-PUFAs. nih.gov The discovery of "methyl-end desaturases" in invertebrates was a key breakthrough, as these enzymes are essential for the de novo biosynthesis of PUFAs. researchgate.netcsic.es

Future research will likely focus on characterizing the specific elongases and desaturases responsible for the synthesis of this compound. This involves identifying the genes encoding these enzymes in organisms known to produce this fatty acid, followed by functional characterization to confirm their substrate specificity and role in the metabolic pathway. Understanding these enzymatic systems will not only shed light on the origins of this unique fatty acid but also provide potential molecular tools for biotechnological applications. researchgate.net

Exploring Diverse Biological Activities and Underlying Molecular Pathways in Model Systems

VLC-PUFAs are known to play specialized roles in various tissues, although their precise functions are still being elucidated. aocs.org They are found in low concentrations in the retina, brain, and testes, suggesting important physiological functions in these organs. aocs.orgnih.gov The unique structure of VLC-PUFAs, with their combination of saturated and unsaturated segments, allows them to have diverse functions within cellular membranes and in signaling pathways. aocs.org

Research into the biological activities of non-methylene-interrupted (NMI) fatty acids, a category that includes this compound, has revealed promising therapeutic potential. Some NMI fatty acids have demonstrated antiplasmodial activity and have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication in cancer cells. nih.gov This inhibitory activity may contribute to the toxicity of some Δ5,9 fatty acids towards cancer cell lines. nih.gov Furthermore, studies on trienoic acids with non-methylene-interrupted double bonds have shown moderate cytotoxic activities against various tumor cell lines and inhibitory activity against human topoisomerase I. nih.gov

Future investigations will likely involve the use of model systems to explore the specific biological effects of this compound. This could include studies on its impact on cell membrane properties, its role in inflammatory processes, and its potential as an anticancer agent. Elucidating the molecular pathways through which this fatty acid exerts its effects will be a key area of focus.

Advancements in Chemo-Enzymatic Synthesis for VLC-PUFA Analogues and Derivatives

The limited availability of pure VLC-PUFAs from natural sources has hampered detailed biological studies. nih.gov To address this, researchers have been developing chemical and chemo-enzymatic methods for their synthesis. nih.govnsf.govrsc.orgzendy.io

Recent synthetic strategies have focused on the efficient construction of the long carbon chain of VLC-PUFAs. One approach involves the coupling of saturated and polyunsaturated precursors. nsf.gov Another successful strategy has utilized a Negishi coupling reaction to connect a docosahexaenoic acid (DHA) derived acid chloride with a saturated alkyl zinc reagent, enabling gram-scale synthesis. nih.gov These methods have been instrumental in producing VLC-PUFAs for bioavailability and biological function studies. nsf.gov

Chemo-enzymatic approaches, which combine chemical synthesis with enzymatic reactions, offer a "green chemistry" alternative for producing structured phospholipids (B1166683) containing VLC-PUFAs. zendy.io These methods often utilize lipases for regioselective acylation and deacylation reactions, reducing the number of chemical steps and improving efficiency. zendy.io

Future advancements in this area will likely focus on developing more versatile and scalable synthetic routes to produce a wider range of VLC-PUFA analogues and derivatives. This will enable a more systematic investigation of structure-activity relationships and the development of novel therapeutic agents.

Application of Advanced Lipidomics in Mechanistic Studies of Fatty Acid Biology

Lipidomics, the large-scale study of lipids in biological systems, has become an indispensable tool for understanding the complex roles of fatty acids. nih.govencyclopedia.pubresearchgate.netresearchgate.netnih.govyoutube.com Advanced analytical techniques, such as mass spectrometry (MS) and liquid chromatography (LC), allow for the comprehensive identification and quantification of thousands of lipid molecules in a sample. nih.govyoutube.comyoutube.com

Untargeted lipidomics provides a broad overview of the lipidome, enabling the discovery of novel lipid species and alterations in lipid profiles associated with different physiological or pathological states. researchgate.netyoutube.com Targeted lipidomics, on the other hand, focuses on the precise quantification of specific lipid molecules and their metabolites, providing detailed insights into specific metabolic pathways. nih.govyoutube.com

In the context of VLC-PUFAs, lipidomics can be used to:

Identify and quantify this compound and its metabolites in various tissues and biological fluids.

Uncover changes in the lipidome in response to supplementation with this fatty acid.

Elucidate the metabolic pathways involved in its synthesis and degradation. nih.gov

Identify potential biomarkers for diseases associated with altered VLC-PUFA metabolism. nih.govyoutube.com

The application of advanced lipidomics platforms, including those that can distinguish between different lipid classes and their fatty acid compositions, will be crucial for advancing our understanding of the biological significance of this compound. frontiersin.org

Comparative Biochemical Studies Across Phylogenetically Diverse Organisms

The occurrence of non-methylene-interrupted fatty acids, including those with a Δ5,9 structure, is widespread among marine invertebrates such as sponges, mollusks, and echinoderms. nih.govresearchgate.net These organisms often possess unique biosynthetic pathways for these unusual fatty acids. nih.gov

Comparative biochemical studies across a range of phylogenetically diverse organisms can provide valuable insights into the evolution and functional significance of this compound. By comparing the fatty acid profiles and the enzymatic machinery of different species, researchers can identify conserved features and unique adaptations related to the production and utilization of this VLC-PUFA.

For instance, sponges are known to contain a variety of very-long-chain Δ5,9 fatty acids, and their biosynthetic pathways have been shown to involve particular elongation and desaturation steps. nih.gov In contrast, bivalve mollusks are capable of de novo synthesis of NMI fatty acids, which are thought to play a role in maintaining membrane fluidity and resistance to oxidative stress. nih.govresearchgate.net

Future comparative studies could involve:

A broader survey of marine organisms to identify new sources of this compound.

Phylogenetic analysis of the elongase and desaturase enzymes involved in its synthesis to understand their evolutionary relationships. d-nb.info

Functional comparisons of the biological roles of this fatty acid in different organisms, linking its presence to specific physiological adaptations.

By integrating data from these diverse research trajectories, a more complete picture of the chemical biology of this compound will emerge, potentially leading to new applications in biotechnology and medicine.

Q & A

Q. What experimental designs test the anti-inflammatory potential of this compound?

- Methodological Answer : Treat macrophage cells (e.g., RAW 264.7) with the compound and measure cytokine production (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and validate specificity using siRNA knockdown of receptors (e.g., PPAR-γ). Perform dose-response and time-course analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.